molecular formula C8H18N2O B2367628 4-Methyl-1,4,8-oxadiazecane CAS No. 2090882-27-0

4-Methyl-1,4,8-oxadiazecane

Cat. No. B2367628
M. Wt: 158.245
InChI Key: GSRSKLJSNZLOCH-UHFFFAOYSA-N
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Description

4-Methyl-1,4,8-oxadiazecane, also known as modafinil, is a wakefulness-promoting agent that has been approved by the FDA for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a non-amphetamine compound that has been shown to improve cognitive function and enhance wakefulness without the negative side effects associated with traditional stimulants.

Scientific Research Applications

  • Antiviral Activity : Diana et al. (1994) explored a series of 1,2,4-oxadiazoles as bioisosteres with antirhinovirus activity, finding that homologation of the alkyl group attached to the oxadiazole ring affects activity (Diana et al., 1994).

  • Antibacterial and Enzyme Inhibition Potential : A study by Virk et al. (2023) on 1,3,4-Oxadiazole investigated its antibacterial and enzyme inhibition properties, supported by molecular docking and BSA binding studies (Virk et al., 2023).

  • Optoelectronic Properties : Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives with ethynyl- and butadiynyl-substituents, investigating their redox, structural, and optoelectronic properties (Wang et al., 2006).

  • Synthesis Techniques : Gao et al. (2015) established a new strategy for synthesizing 1,3,4-oxadiazoles through direct annulation of hydrazides with methyl ketones (Gao et al., 2015).

  • Mesomorphic Behavior and Photo-Luminescent Properties : A study by Han et al. (2010) on the mesomorphic behavior and photoluminescent properties of 1,3,4-oxadiazole derivatives showed interesting results in liquid crystals (Han et al., 2010).

  • Electrochemical and Optical Properties : Zhang et al. (2007) reported on the synthesis, optical, and electrochemical properties of 1,3,4-oxadiazole derivatives, exploring their applications in electroluminescent devices (Zhang et al., 2007).

  • Use as Bioisosteric Replacements : Boström et al. (2012) compared 1,2,4- and 1,3,4-oxadiazole in drug molecules, noting the lower lipophilicity and improved solubility of the 1,3,4 isomer, relevant for medicinal chemistry applications (Boström et al., 2012).

  • Corrosion Inhibition : Kalia et al. (2020) studied synthesized oxadiazole derivatives as agents for controlling mild steel dissolution, demonstrating their effectiveness in corrosion inhibition (Kalia et al., 2020).

properties

IUPAC Name

4-methyl-1,4,8-oxadiazecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10-5-2-3-9-4-7-11-8-6-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSRSKLJSNZLOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNCCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,4,8-oxadiazecane

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